molecular formula C23H25ClN4O2 B2536071 N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide CAS No. 1251702-61-0

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Cat. No.: B2536071
CAS No.: 1251702-61-0
M. Wt: 424.93
InChI Key: OUGMPHQBENPUTB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a chloromethylphenyl group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Chloromethylphenyl Group: This step involves the use of chloromethylphenyl derivatives in a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of piperidine derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)acetamide: A simpler derivative with similar structural features.

    4-methylpiperidin-1-yl derivatives: Compounds with the piperidine ring but different substituents.

    Quinazolinone derivatives: Compounds with the quinazolinone core but varying functional groups.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-9-11-27(12-10-15)22-18-5-3-4-6-20(18)28(23(30)26-22)14-21(29)25-17-8-7-16(2)19(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGMPHQBENPUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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